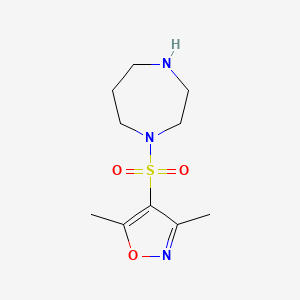
6-Chloro-9-ethyl-8-(trifluoromethyl)-9H-purine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-9-ethyl-8-(trifluoromethyl)-9H-purine is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. The presence of chlorine, ethyl, and trifluoromethyl groups in this compound makes it unique and potentially useful in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-9-ethyl-8-(trifluoromethyl)-9H-purine typically involves multi-step organic reactions. One common method includes the chlorination of a purine precursor followed by the introduction of ethyl and trifluoromethyl groups through alkylation and trifluoromethylation reactions, respectively. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and pH) ensures high yield and purity. The final product is typically purified using techniques like recrystallization or chromatography.
化学反应分析
Types of Reactions
6-Chloro-9-ethyl-8-(trifluoromethyl)-9H-purine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like sodium hydride (NaH) or sodium methoxide (NaOMe) in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups like alkyl, aryl, or halogen groups.
科学研究应用
6-Chloro-9-ethyl-8-(trifluoromethyl)-9H-purine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism by which 6-Chloro-9-ethyl-8-(trifluoromethyl)-9H-purine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can include nucleic acid synthesis, protein function, or signal transduction pathways.
相似化合物的比较
Similar Compounds
- 6-Chloro-9-ethylpurine
- 8-(Trifluoromethyl)-9H-purine
- 9-Ethyl-9H-purine
Uniqueness
6-Chloro-9-ethyl-8-(trifluoromethyl)-9H-purine is unique due to the combination of chlorine, ethyl, and trifluoromethyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
属性
分子式 |
C8H6ClF3N4 |
|---|---|
分子量 |
250.61 g/mol |
IUPAC 名称 |
6-chloro-9-ethyl-8-(trifluoromethyl)purine |
InChI |
InChI=1S/C8H6ClF3N4/c1-2-16-6-4(5(9)13-3-14-6)15-7(16)8(10,11)12/h3H,2H2,1H3 |
InChI 键 |
WBBNKFZQYXXNHK-UHFFFAOYSA-N |
规范 SMILES |
CCN1C2=C(C(=NC=N2)Cl)N=C1C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![9-Methyl-5-sulfanylidene-5H-[1,3]thiazolo[3,2-a][1,8]naphthyridine-6-carbonitrile](/img/structure/B11859818.png)
![2-Methyl-N-(pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11859820.png)
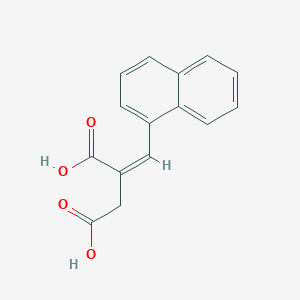
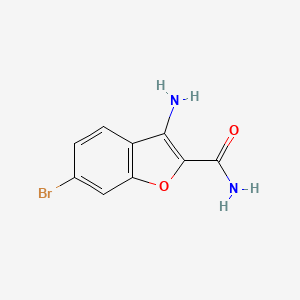


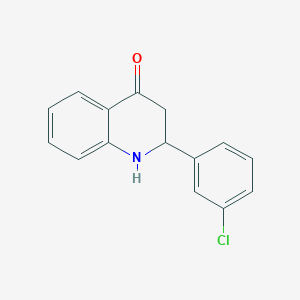
![9-Hydroxy-3-methylbenzo[g]quinoline-2,5,10(1h)-trione](/img/structure/B11859857.png)
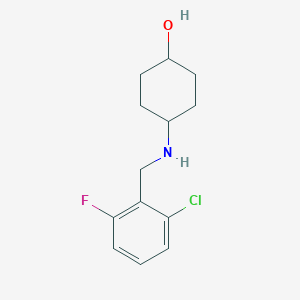
![1-(Azetidin-3-yl)-7-bromoimidazo[1,5-a]pyridine](/img/structure/B11859870.png)
